

physical and chemical properties of 2-cyano-N-cyclohexylacetamide

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Compound of Interest

Compound Name: 2-cyano-N-cyclohexylacetamide

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An In-depth Technical Guide to 2-Cyano-N-cyclohexylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-cyclohexylacetamide is a chemical compound belonging to the class of cyanoacetamides. These compounds are characterized by a nitrile group and an acetamide functionality, making them versatile building blocks in organic synthesis. Due to the presence of multiple reactive sites, **2-cyano-N-cyclohexylacetamide** serves as a valuable intermediate in the preparation of a variety of more complex molecules, including heterocyclic compounds with potential applications in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its known physical and chemical properties, synthesis protocols, and its role as a precursor in the development of bioactive molecules.

Core Physical and Chemical Properties

Quantitative data for **2-cyano-N-cyclohexylacetamide** is summarized below. It is important to note that while many computed properties are available, specific experimentally determined values for melting point, boiling point, and solubility are not readily available in the cited literature. For context, data for the related compound, cyanoacetamide, is provided where available.

Property	Value	Reference
IUPAC Name	2-cyano-N-cyclohexylacetamide	[1]
CAS Number	15029-38-6	[1]
Molecular Formula	C ₉ H ₁₄ N ₂ O	[1]
Molecular Weight	166.22 g/mol	[1]
Synonyms	2-Cyano-N-cyclohexyl-acetamide, Acetamide, 2-cyano-N-cyclohexyl-	[1]
Melting Point	Data not available	
Comparative: Cyanoacetamide	119.5 °C	[2]
Boiling Point	Data not available	
Comparative: Cyanoacetamide	Decomposes	[2]
Solubility	Data not available. Expected to be soluble in organic solvents.	[3]
Comparative: Cyanoacetamide	Soluble in water, alcohol, and ether.	[2][3]
XLogP3-AA	1.8	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Exact Mass	166.110613074 Da	[1]

Crystal Structure

The crystal structure of **2-cyano-N-cyclohexylacetamide** has been elucidated. It crystallizes in the monoclinic space group P2₁/n. The cyclohexane ring adopts a chair conformation.

Spectral Data

Spectral analysis is crucial for the characterization of **2-cyano-N-cyclohexylacetamide**. The following table summarizes the available spectral data.

Spectral Data Type	Details	Reference
¹ H NMR	Data is available through PubChem and SpectraBase. Chemical shifts would be expected for the cyclohexyl protons, the methylene protons adjacent to the cyano and carbonyl groups, and the amide proton.	[1]
¹³ C NMR	Data is available through PubChem. Signals would correspond to the carbons of the cyclohexyl ring, the methylene carbon, the carbonyl carbon, and the nitrile carbon.	[1]
Infrared (IR)	FTIR spectra are available. Characteristic peaks would be expected for the N-H stretch of the secondary amide, C-H stretches of the cyclohexyl and methylene groups, the C≡N stretch of the nitrile (typically around 2200-2260 cm ⁻¹), and the C=O stretch of the amide (amide I band, typically around 1630-1695 cm ⁻¹).	[1][4]
Mass Spectrometry (MS)	GC-MS data is available. The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the cyclohexyl group, the cyanoacetyl group, and other fragments.	[1][5]

Experimental Protocols

Synthesis of 2-Cyano-N-cyclohexylacetamide

A common method for the synthesis of **2-cyano-N-cyclohexylacetamide** involves the nucleophilic acyl substitution reaction between ethyl cyanoacetate and cyclohexylamine.

Materials:

- Ethyl cyanoacetate
- Cyclohexylamine
- Ethanol (or another suitable solvent)

Procedure:

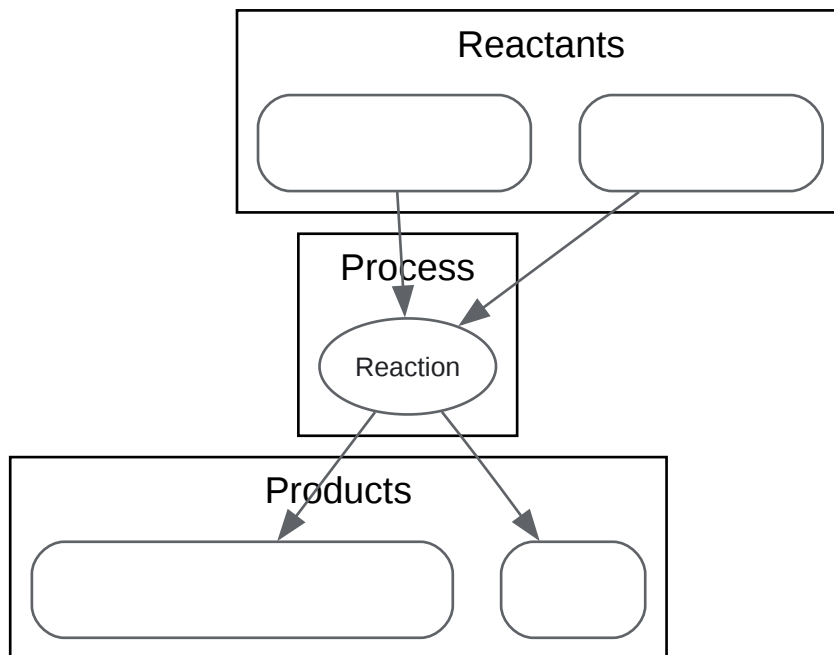
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of ethyl cyanoacetate and cyclohexylamine.
- The reaction can be carried out neat or in a solvent such as ethanol.
- The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the mixture is cooled to room temperature.
- If the product crystallizes upon cooling, it can be collected by filtration.
- The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield **2-cyano-N-cyclohexylacetamide** as a solid.

Diagrams

Synthesis Workflow

The following diagram illustrates the synthetic pathway for **2-cyano-N-cyclohexylacetamide**.

Synthesis of 2-Cyano-N-cyclohexylacetamide



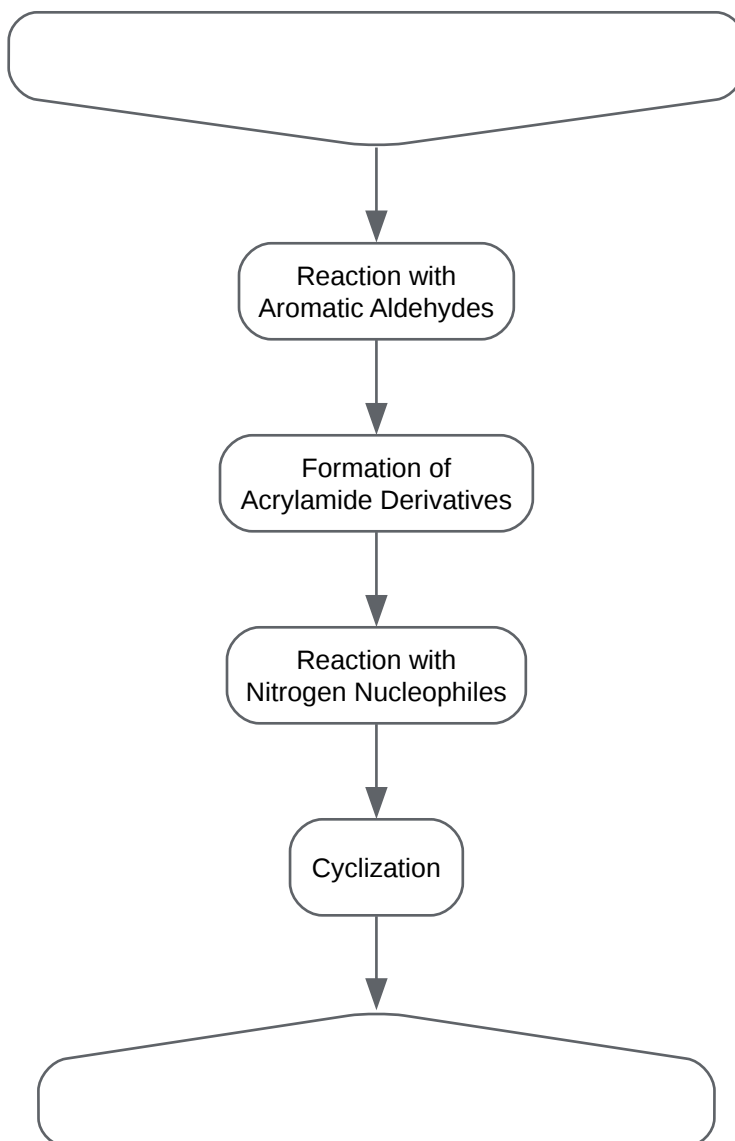
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A diagram illustrating the synthesis of **2-cyano-N-cyclohexylacetamide**.

Role in Drug Discovery Workflow

2-Cyano-N-cyclohexylacetamide is a key intermediate in the synthesis of various heterocyclic compounds with potential biological activity. The following diagram shows a logical workflow for its use in drug discovery.

Workflow for Bioactive Compound Synthesis



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A logical workflow for the use of **2-cyano-N-cyclohexylacetamide** in drug discovery.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-cyano-N-cyclohexylacetamide** is classified as Acute Toxicity 3 (Oral).^[1] The hazard statement is H301: Toxic if swallowed.^[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Cyano-N-cyclohexylacetamide is a valuable chemical intermediate with well-defined structural and computed chemical properties. While specific experimental data on its physical properties such as melting and boiling points are not widely reported, its synthesis and spectral characteristics are established. Its primary utility lies in its role as a precursor for the synthesis of a diverse range of heterocyclic compounds, some of which have shown promise as bioactive agents in drug discovery research. This guide provides a foundational resource for scientists and researchers working with this compound.

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